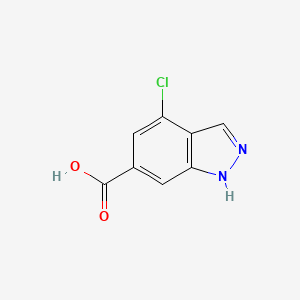

4-chloro-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality 4-chloro-1H-indazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1H-indazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-25-1 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-chloro-1H-indazole-6-carboxylic acid. This compound is a substituted indazole, a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to their wide range of biological activities.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | [1] |

| CAS Number | 885523-25-1 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Melting Point | Data not available. Related compounds such as 1H-indazole-4-carboxylic acid and 1H-indazole-6-carboxylic acid have melting points in the range of 288-307 °C.[2][3] | |

| Boiling Point | Data not available (likely decomposes upon heating).[4][5] | |

| LogP (computed) | 1.7 | [1] |

| pKa (predicted for 1H-indazole-6-carboxylic acid) | 4.01 ± 0.30 | [6] |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO and DMF, and in aqueous basic solutions. |

Experimental Protocols

2.1. Representative Synthesis

A detailed experimental protocol for the synthesis of 4-chloro-1H-indazole-6-carboxylic acid is not explicitly available in the reviewed literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indazoles and related carboxylic acids.[7][8][9] The following is a representative multi-step protocol.

Step 1: Nitration of 3-chloro-5-methylbenzoic acid To a solution of 3-chloro-5-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the mixture is poured onto ice, and the precipitated product, 3-chloro-5-methyl-2-nitrobenzoic acid, is collected by filtration.

Step 2: Esterification The resulting nitrobenzoic acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 3-chloro-5-methyl-2-nitrobenzoate.

Step 3: Reductive Cyclization The methyl 3-chloro-5-methyl-2-nitrobenzoate is subjected to reductive cyclization. This can be achieved using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation. This step yields the indazole ring, forming methyl 4-chloro-1H-indazole-6-carboxylate.

Step 4: Hydrolysis The final step is the hydrolysis of the methyl ester to the carboxylic acid. The methyl 4-chloro-1H-indazole-6-carboxylate is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like THF/methanol/water. After the reaction is complete, the mixture is acidified to precipitate the final product, 4-chloro-1H-indazole-6-carboxylic acid, which is then collected by filtration, washed, and dried.[6]

2.2. Analytical Characterization

The structure of 4-chloro-1H-indazole-6-carboxylic acid would be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. A broad singlet, typically downfield around 12-13 ppm, would be characteristic of the carboxylic acid proton.[10] The protons on the indazole ring would appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the chloro and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carboxyl carbon in the range of 165-185 ppm.[10] Other signals would correspond to the carbon atoms of the bicyclic indazole core.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological and Medicinal Chemistry Context

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[8] Consequently, indazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications.[11]

Key Biological Activities of Indazole Derivatives:

-

Anticancer: Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[11][12] They can target various kinases involved in cell signaling pathways that are often dysregulated in cancer.

-

Anti-inflammatory: Indazole derivatives have shown potential as anti-inflammatory agents.[12]

-

Antimicrobial and Antifungal: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[8]

-

Other Therapeutic Areas: Research has also explored indazole derivatives for their potential in treating neurodegenerative disorders and as antileishmanial agents.[8][13]

4-chloro-1H-indazole-6-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group provides a convenient handle for derivatization, such as the formation of amides, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.[9]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a representative synthetic workflow and the role of the indazole scaffold in drug discovery.

References

- 1. 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indazole-6-carboxylic acid 97 704-91-6 [sigmaaldrich.com]

- 3. 1H-Indazole-4-carboxylic acid 97 677306-38-6 [sigmaaldrich.com]

- 4. 885522-12-3|6-Chloro-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Carboxylic acids and derivatives | Fisher Scientific [fishersci.co.uk]

- 6. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid (CAS: 885523-25-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1H-indazole-6-carboxylic acid is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the available information on 4-chloro-1H-indazole-6-carboxylic acid, focusing on its physicochemical properties, synthesis, potential applications in drug discovery, and spectroscopic characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885523-25-1 | EPA DSSTox[1] |

| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 196.59 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[1] |

| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis

A definitive, step-by-step experimental protocol for the synthesis of 4-chloro-1H-indazole-6-carboxylic acid is not widely published. However, based on established synthetic methodologies for substituted indazoles and indazole carboxylic acids, a plausible synthetic route can be proposed. This would likely involve the formation of the indazole core followed by the introduction or modification of the carboxylic acid group.

A potential precursor for this synthesis is 4-chloro-1H-indazole. A detailed experimental protocol for the synthesis of this precursor has been reported and is outlined below.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole

This protocol describes a method for synthesizing 4-chloro-1H-indazole from 2-methyl-3-chloroaniline.

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isoamyl nitrite (isopentyl nitrite)

-

Water

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the reaction mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

Upon completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]

Purification:

The crude product can be purified by recrystallization or column chromatography to obtain the desired purity.

Proposed Carboxylation Step

The subsequent conversion of 4-chloro-1H-indazole to 4-chloro-1H-indazole-6-carboxylic acid would likely involve a regioselective carboxylation reaction. Common methods for introducing a carboxylic acid group onto an aromatic ring include:

-

Directed ortho-metalation (DoM): This involves deprotonation of an aromatic C-H bond directed by a nearby functional group, followed by quenching with carbon dioxide.

-

Halogen-metal exchange followed by carboxylation: If a suitable halogen is present at the 6-position, it can be exchanged with an organolithium reagent or Grignard reagent, followed by reaction with CO₂.

-

Oxidation of a methyl group: If a methyl group is present at the 6-position, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

A generalized workflow for a potential synthetic pathway is illustrated below.

Potential Applications in Drug Discovery

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets.[2] Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and treatments for neurodegenerative disorders.[3]

Specifically, many indazole-containing compounds have been developed as protein kinase inhibitors .[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

While no specific biological activity data for 4-chloro-1H-indazole-6-carboxylic acid has been found in the reviewed literature, its structural features suggest it could be a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The chloro and carboxylic acid groups provide reactive handles for further chemical modifications to explore structure-activity relationships (SAR) in a drug discovery program.

The diagram below illustrates the general role of indazole derivatives as kinase inhibitors.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for 4-chloro-1H-indazole-6-carboxylic acid are not publicly available. However, based on the known spectral properties of related indazole and carboxylic acid compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indazole ring and a broad singlet for the carboxylic acid proton, typically in the downfield region (>10 ppm). The protons on the benzene ring will likely appear as doublets or singlets depending on their coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the highly deshielded region (typically >160 ppm). The aromatic carbons will appear in the range of approximately 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong and broad absorptions. Key expected peaks include:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching absorption for the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially the chlorine atom.

Safety and Handling

As with any chemical compound, 4-chloro-1H-indazole-6-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-chloro-1H-indazole-6-carboxylic acid is a valuable heterocyclic compound with potential applications in drug discovery, particularly as a scaffold or intermediate for the synthesis of kinase inhibitors. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and a foundation for further research and development. The provided synthetic protocol for a key precursor and the general understanding of the biological relevance of indazoles offer a starting point for scientists and researchers interested in exploring the potential of this molecule.

References

- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-chloro-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential applications in drug development, particularly as a scaffold for kinase inhibitors.

Core Quantitative Data

A summary of the key quantitative data for 4-chloro-1H-indazole-6-carboxylic acid is presented below. These values are crucial for researchers engaged in computational modeling, analytical method development, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 196.59 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | PubChem[1] |

| CAS Number | 885523-25-1 | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[1] |

| Computed XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 196.003955 g/mol | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Experimental Protocols

The following sections outline detailed, representative methodologies for the synthesis and analysis of 4-chloro-1H-indazole-6-carboxylic acid. These protocols are based on established chemical principles and published procedures for analogous compounds.

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid

The synthesis of 4-chloro-1H-indazole-6-carboxylic acid can be envisioned as a two-step process, beginning with the formation of the 4-chloro-1H-indazole core, followed by a regioselective carboxylation.

Step 1: Synthesis of 4-chloro-1H-indazole

This procedure is adapted from a known synthesis of 4-chloro-1H-indazole.[2]

-

Materials: 3-chloro-2-methylaniline, potassium acetate, acetic anhydride, chloroform, isopentyl nitrite, lithium hydroxide, tetrahydrofuran (THF), ethyl acetate, anhydrous magnesium sulfate, deionized water.

-

Procedure:

-

To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform at 0 °C, slowly add acetic anhydride (3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Maintain the temperature and stir overnight.

-

Cool the reaction mixture, add water and THF, and then cool to 0 °C.

-

Add lithium hydroxide (7.0 eq) and stir at 0 °C for 3 hours to hydrolyze the N-acetyl group.

-

Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

-

The product can be purified by recrystallization or column chromatography.

-

Step 2: Carboxylation of 4-chloro-1H-indazole

This hypothetical protocol employs a Kolbe-Schmitt-type reaction, a common method for the carboxylation of aromatic compounds. The regioselectivity for the 6-position is directed by the existing substituents.

-

Materials: 4-chloro-1H-indazole, sodium hydride, carbon dioxide (solid or gas), anhydrous and inert solvent (e.g., N,N-dimethylformamide - DMF), hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise, allowing for the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.

-

Introduce a stream of dry carbon dioxide gas into the reaction mixture, or add crushed dry ice, while maintaining the temperature below 20 °C.

-

Allow the reaction to proceed for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 4-chloro-1H-indazole-6-carboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show distinct aromatic proton signals, with the carboxylic acid proton appearing as a broad singlet at a downfield chemical shift.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound can be assessed using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) and UV detection.

Applications in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active agents.[3] Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical targets in oncology.[4]

Role as a Kinase Inhibitor Scaffold

4-chloro-1H-indazole-6-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules designed to inhibit specific kinases. The indazole core can act as a bioisostere for other aromatic systems, such as indole or benzimidazole, and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The chloro and carboxylic acid substituents provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The PI3K/Akt/mTOR Signaling Pathway

A significant number of indazole-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of great interest for cancer therapy.

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights the points of inhibition by targeted therapies. 4-chloro-1H-indazole-6-carboxylic acid can be a starting point for the synthesis of inhibitors that target kinases within this pathway.

Experimental Workflow for Kinase Inhibitor Screening

The development of a kinase inhibitor from a scaffold like 4-chloro-1H-indazole-6-carboxylic acid involves a systematic workflow. This process begins with the synthesis of a library of derivatives, followed by biochemical and cell-based assays to identify potent and selective compounds.

Conclusion

4-chloro-1H-indazole-6-carboxylic acid represents a versatile and valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its chemical tractability allows for the generation of diverse chemical libraries, and its inherent structural features are well-suited for interaction with kinase active sites. The information provided in this technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors. Further experimental validation of the outlined protocols and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.

References

- 1. 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Structure Elucidation of 4-chloro-1H-indazole-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details the key analytical techniques, experimental protocols, and expected data for confirming the molecule's identity and structure.

Compound Identification and Physicochemical Properties

4-chloro-1H-indazole-6-carboxylic acid is a substituted indazole, which is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring.[1] The specific substitutions—a chlorine atom at position 4 and a carboxylic acid group at position 6—are critical to its chemical properties and potential biological activity.

Table 1: Key Identifiers and Properties of 4-chloro-1H-indazole-6-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | [2] |

| CAS Number | 885523-25-1 | [2] |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| Canonical SMILES | C1=C(C=C2C(=C1)C=NN2)C(=O)O | [2] |

| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | [2] |

Chemical Structure

The structural confirmation of 4-chloro-1H-indazole-6-carboxylic acid relies on the precise determination of atomic connectivity and the positions of the substituents on the indazole core.

Figure 1: 2D structure of 4-chloro-1H-indazole-6-carboxylic acid.

Spectroscopic and Spectrometric Elucidation

The definitive structure is typically elucidated using a combination of spectroscopic techniques. Below are the expected results and general protocols for the analysis of 4-chloro-1H-indazole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Data: Based on the structure and data from similar indazole compounds, the following proton signals are anticipated (in DMSO-d₆):

-

N-H Proton: A broad singlet appearing downfield, typically >13 ppm, due to the acidic nature of the indazole proton.[3]

-

Carboxylic Acid Proton: A very broad singlet, also downfield (>12 ppm), which may exchange with residual water in the solvent.

-

Aromatic Protons:

-

H3: A singlet or a narrow doublet around 8.1-8.3 ppm.

-

H5: A singlet or narrow doublet, influenced by the adjacent chloro and carboxyl groups, likely in the 7.8-8.0 ppm region.

-

H7: A singlet or narrow doublet, likely around 7.6-7.8 ppm.

-

Expected ¹³C NMR Data: The carbon signals would provide further confirmation of the scaffold.

-

Carboxylic Carbonyl (C=O): Expected in the 165-175 ppm range.

-

Aromatic Carbons: Six distinct signals for the indazole ring carbons are expected, with chemical shifts influenced by the nitrogen atoms and the electron-withdrawing chloro and carboxyl substituents. The carbon bearing the chlorine (C4) would be significantly shifted.

Table 2: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | >13.0 (broad s) | - |

| C3-H | ~8.2 (s) | ~135-140 |

| C4 | - | ~120-125 |

| C5-H | ~7.9 (s) | ~115-120 |

| C6 | - | ~125-130 |

| C7-H | ~7.7 (s) | ~110-115 |

| COOH | >12.0 (broad s) | ~167 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons like N-H and O-H.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation data to confirm the elemental composition and structure.

Expected Data (High-Resolution MS):

-

Molecular Ion Peak [M-H]⁻: In negative ion mode ESI-MS, the deprotonated molecule is expected. The calculated exact mass for [C₈H₄ClN₂O₂]⁻ is 194.9967. The presence of the chlorine atom will be evident from the characteristic isotopic pattern, with a second peak at [M+2-H]⁻ (for the ³⁷Cl isotope) that is approximately one-third the intensity of the main [M-H]⁻ peak.

-

Fragmentation: Key fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxyl group and potentially the loss of HCl.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M-H]⁻ | 194.9967 | 196.9937 |

| [M-H-CO₂]⁻ | 150.0072 | 152.0042 |

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Chromatography (Optional but recommended):

-

Use a C18 reverse-phase column.

-

Run a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes to ensure sample purity.

-

-

Mass Spectrometry Acquisition:

-

Set the ionization source to Electrospray Ionization (ESI), operating in both positive and negative ion modes to capture all potential ions.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and gather structural information.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the isotopic pattern to confirm the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Data:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[4]

-

C=N/C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.[4]

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the dry sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

Synthesis and Workflow

While numerous methods exist for synthesizing the indazole core, a common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[5][6] The overall workflow for obtaining and characterizing the compound is outlined below.

Figure 2: General workflow for synthesis and structure elucidation.

Biological Context: A Representative Signaling Pathway

Indazole derivatives are widely recognized for their biological activities, frequently acting as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5][7] While the specific targets of 4-chloro-1H-indazole-6-carboxylic acid are not publicly documented, a hypothetical role as a kinase inhibitor can be visualized within a generic signaling cascade.

Figure 3: Hypothetical signaling pathway showing kinase inhibition.

References

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a plausible synthetic route with experimental protocols, and explores its potential biological activities, with a focus on its role as a kinase inhibitor.

Chemical Identity and Properties

4-chloro-1H-indazole-6-carboxylic acid is a substituted indazole derivative. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

Table 1: Chemical and Physical Properties of 4-chloro-1H-indazole-6-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | PubChem |

| Molecular Formula | C₈H₅ClN₂O₂ | PubChem |

| Molecular Weight | 196.59 g/mol | PubChem |

| CAS Number | 885523-25-1 | PubChem |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem |

| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | PubChem |

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid

Experimental Protocol: Synthesis of 4-chloro-1H-indazole (Intermediate)

This protocol is adapted from the synthesis of 4-chloro-1H-indazole.[2]

Materials:

-

3-Chloro-2-methylaniline

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Chloroform

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, acetic anhydride (3.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Isoamyl nitrite (2.0 eq) is then added, and the mixture is heated to 60 °C and stirred overnight.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is then dissolved in a mixture of THF and water.

-

Lithium hydroxide (7.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is acidified with a suitable acid and the product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄ and concentrated to yield 4-chloro-1H-indazole.

Experimental Protocol: Carboxylation of 4-chloro-1H-indazole

This proposed protocol is based on general methods for the oxidation of a methyl group on an aromatic ring to a carboxylic acid. A suitable starting material would be 4-chloro-6-methyl-1H-indazole.

Materials:

-

4-chloro-6-methyl-1H-indazole

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sodium hydroxide (NaOH) or other base

-

Hydrochloric acid (HCl) or other acid for workup

-

Water

Procedure:

-

4-chloro-6-methyl-1H-indazole is suspended in an aqueous solution of a base such as sodium hydroxide.

-

A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the heated mixture.

-

The reaction is refluxed until the purple color of the permanganate has disappeared.

-

After cooling, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

The solid product, 4-chloro-1H-indazole-6-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Biological Activity and Drug Development Potential

Indazole derivatives are prominent in modern drug discovery, with several approved drugs and clinical candidates featuring this scaffold.[1][3] Their biological activities are diverse, including potent inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3]

Kinase Inhibition

While specific quantitative data for 4-chloro-1H-indazole-6-carboxylic acid is not extensively reported in publicly available literature, the indazole scaffold is a key component of numerous kinase inhibitors.[3] For instance, Axitinib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Pazopanib, a multi-targeted tyrosine kinase inhibitor, both contain an indazole core.[1] The general structure of 4-chloro-1H-indazole-6-carboxylic acid suggests it could be a valuable intermediate or fragment for the development of novel kinase inhibitors. The chlorine atom at the 4-position and the carboxylic acid at the 6-position provide handles for further chemical modification to optimize binding affinity and selectivity for specific kinase targets.

Derivatives of 6-substituted indazoles have shown potent anticancer activity. For example, novel 6-substituted aminoindazole compounds have demonstrated strong anti-cancer action in human colorectal cancer cells.[4] Furthermore, amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been investigated as anticancer agents.[4] This highlights the potential of the 6-carboxy functional group for generating libraries of bioactive compounds.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, it is plausible that 4-chloro-1H-indazole-6-carboxylic acid or its derivatives could modulate key signaling pathways implicated in cancer and other diseases. These pathways are often driven by kinases and include:

-

VEGFR Signaling Pathway: Crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer. Inhibition of VEGFRs can block tumor growth and metastasis.

-

PDGFR Signaling Pathway: Involved in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers.

-

FGFR Signaling Pathway: Plays a role in cell proliferation, survival, and migration. Dysregulation of this pathway is linked to multiple cancer types.[5]

A logical workflow for investigating the biological activity of 4-chloro-1H-indazole-6-carboxylic acid would involve initial screening against a panel of cancer cell lines to determine its anti-proliferative effects. Active compounds would then be subjected to kinase profiling assays to identify specific enzyme targets. Subsequent cellular assays would be necessary to confirm on-target activity and elucidate the downstream effects on relevant signaling pathways.

Conclusion

4-chloro-1H-indazole-6-carboxylic acid represents a valuable building block for the development of novel therapeutic agents, particularly in the area of oncology. Its synthesis is achievable through established organic chemistry methodologies. The indazole core is a well-validated pharmacophore for kinase inhibition, and the substituents on this particular molecule offer opportunities for the generation of diverse chemical libraries for screening and lead optimization. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives, which could lead to the discovery of new and effective drugs for a variety of diseases.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic Acid and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas, particularly as kinase inhibitors for the treatment of cancer.[1][2] This document details the synthesis, physicochemical properties, and biological activities of the core molecule and its derivatives, along with detailed experimental protocols and visualizations of relevant signaling pathways.

Core Compound: 4-chloro-1H-indazole-6-carboxylic acid

4-chloro-1H-indazole-6-carboxylic acid is a substituted indazole with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. These functional groups provide handles for further chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.

Physicochemical Properties

The fundamental properties of 4-chloro-1H-indazole-6-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[3] |

| Molecular Weight | 196.59 g/mol | PubChem[3] |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | PubChem[3] |

| CAS Number | 885523-25-1 | PubChem[3] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[3] |

| InChI Key | ZEAGEYGRTLYTPF-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Solid (predicted) | |

| Melting Point | >300 °C (decomposes) |

Synthesis of 4-chloro-1H-indazole-6-carboxylic Acid and Derivatives

While a direct, one-pot synthesis of 4-chloro-1H-indazole-6-carboxylic acid is not extensively reported, a plausible multi-step synthetic route can be devised based on established methods for analogous compounds. The synthesis typically begins with the construction of the indazole core, followed by functional group manipulations.

Synthesis of the Indazole Core

A common method for synthesizing the indazole ring system involves the cyclization of appropriately substituted anilines.[4] The synthesis of the precursor, 4-chloro-1H-indazole, has been well-documented.[4]

Experimental Protocol: Synthesis of 4-chloro-1H-indazole [4]

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a 250 mL round-bottomed flask, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

-

Allow the reaction to warm to 25 °C and stir for 1 hour.

-

Heat the reaction mixture to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction at 60 °C overnight.

-

After completion, add water (75 mL) and THF (150 mL) and cool to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

Following the synthesis of the 4-chloro-1H-indazole core, the carboxylic acid group can be introduced at the 6-position through methods such as lithiation followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation of a 6-halo-indazole precursor.

Synthesis of Derivatives

The carboxylic acid moiety of 4-chloro-1H-indazole-6-carboxylic acid is a versatile functional group for the synthesis of a wide range of derivatives, most notably amides. Amide coupling reactions are commonly employed in medicinal chemistry to explore structure-activity relationships (SAR) and improve the pharmacological properties of lead compounds.[5]

Experimental Protocol: General Procedure for Amide Coupling

Materials:

-

4-chloro-1H-indazole-6-carboxylic acid

-

Substituted amine (R-NH₂)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-chloro-1H-indazole-6-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

-

Add TEA or DIPEA (2-3 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired substituted amine (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Biological Activities and Applications

Indazole derivatives are renowned for their broad spectrum of biological activities, with a significant number of compounds investigated as kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition

Derivatives of the indazole scaffold have been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like Kinase 4 (PLK4), and Fibroblast Growth Factor Receptor (FGFR).[6] Inhibition of these kinases can disrupt critical cellular processes in cancer cells, such as proliferation, angiogenesis, and survival.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table of Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound ID | Target Kinase(s) | IC₅₀ (Enzymatic Assay) | Reference |

| Pazopanib (Indazole-based) | VEGFR-2 | 30 nM | [6] |

| CFI-400945 (Indazole-based) | PLK4 | 2.8 nM | [6] |

| 1H-indazole-4-carboxamide derivative (102) | FGFR1 | 30.2 ± 1.9 nM | [6] |

| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 nM | [7] |

Anticancer Activity

The kinase inhibitory activity of indazole derivatives often translates into potent anticancer effects. The efficacy of these compounds is commonly assessed in vitro using cell-based assays, such as the MTT assay, which measures cell viability.

Table of In Vitro Anticancer Activity of Representative Indazole Derivatives

| Compound ID | Cell Line | IC₅₀ (Cell-based Assay) | Reference |

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative (120) | HEP3BPN-11 (Hepatocellular carcinoma) | 88.12 ± 0.6 µM | [8] |

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative (120) | MDA-453 (Breast cancer) | 60.56 ± 0.8 µM | [8] |

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative (120) | HL-60 (Leukemia) | 69.10 ± 0.11 µM | [8] |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic myeloid leukemia) | 5.15 µM | [2][9] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the workflows used to evaluate their activity.

Signaling Pathways

Indazole-based kinase inhibitors often target key nodes in signaling pathways that are critical for cancer cell proliferation and survival. The diagrams below, generated using the DOT language, illustrate the points of intervention for these inhibitors.

Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.

Caption: Inhibition of PLK4 and its role in centriole duplication.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to characterize the biological activity of these compounds.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Caption: Workflow for a cell proliferation (MTT) assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the key biological assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[11]

Principle:

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the kinase activity.

Materials:

-

Purified kinase enzyme of interest

-

Kinase-specific substrate

-

ATP

-

Test compounds (4-chloro-1H-indazole-6-carboxylic acid derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., white, 96-well or 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture in the assay plate containing the purified kinase and its specific substrate in kinase buffer.

-

Add the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

ATP Depletion:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTT Assay)[11]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (4-chloro-1H-indazole-6-carboxylic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Conclusion

4-chloro-1H-indazole-6-carboxylic acid and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic versatility of the core structure allows for the creation of diverse chemical libraries, and the established biological activity of indazole-based compounds as kinase inhibitors provides a strong rationale for their continued investigation. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making it a cornerstone for the development of novel therapeutic agents.[1][2] Indazole-based compounds have demonstrated significant potential across various therapeutic areas, particularly in oncology, with several agents such as Pazopanib, Axitinib, and Niraparib receiving regulatory approval and many others advancing through clinical trials.[3][4]

This technical guide provides a comprehensive overview of the core biological activities of indazole compounds, focusing on their mechanisms of action, key therapeutic targets, and the experimental methodologies used for their evaluation.

Key Therapeutic Targets and Mechanisms of Action

Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5][6] The most clinically significant activities are centered around the inhibition of protein kinases and DNA repair enzymes.

Protein Kinase Inhibition

A substantial number of indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7]

Vascular Endothelial Growth Factor Receptors (VEGFRs):

Indazole-based compounds are prominent inhibitors of VEGFRs, key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[7][8] By competing with ATP for the binding site in the kinase domain, these inhibitors block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8][9]

-

Pazopanib: An oral multi-target tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, as well as other kinases like PDGFR and c-Kit.[8][9] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9]

-

Axitinib: Another potent and selective inhibitor of VEGFR-1, -2, and -3, also used in the treatment of advanced renal cell carcinoma.[3]

Aurora Kinases:

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets. Several indazole derivatives have been identified as potent inhibitors of Aurora kinases, demonstrating the versatility of the scaffold in targeting different kinase families.[10]

| Compound | Target Kinase(s) | IC50 (nM) | Indication/Application |

| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit | 10, 30, 47, 84, 71, 140 (respectively) | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 (respectively) | Renal Cell Carcinoma |

| Entrectinib | ALK | 12 | Anaplastic Lymphoma Kinase (ALK) positive tumors |

| Compound 50 | GSK-3β | 350 | Glycogen Synthase Kinase 3β Inhibition |

Data compiled from multiple sources. IC50 values can vary based on assay conditions.[1][7]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Indazole derivatives have also proven to be highly effective inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical for the repair of DNA single-strand breaks (SSBs).[11][12]

The mechanism of action for PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4][13] The cell's inability to repair these DSBs ultimately results in cell death.[11][14]

-

Niraparib: A potent and selective oral PARP-1 and PARP-2 inhibitor approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer in patients who have responded to platinum-based chemotherapy.[12][15]

| Compound | Target Enzyme(s) | IC50 (nM) | Indication/Application |

| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 (respectively) | Ovarian, Fallopian Tube, Peritoneal Cancer |

Data compiled from multiple sources.[12][15]

Signaling Pathway Visualizations

To illustrate the mechanisms of action for key indazole compounds, the following diagrams depict the targeted signaling pathways.

Caption: VEGF signaling pathway inhibited by Pazopanib. Max Width: 760px.

Caption: Synthetic lethality via PARP inhibition by Niraparib. Max Width: 760px.

Experimental Protocols

The evaluation of biologically active compounds requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize indazole-based inhibitors.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by quantifying ATP consumption.[16][17]

Objective: To measure the potency of an indazole compound in inhibiting a target kinase.

Principle: Kinase activity consumes ATP, producing ADP. The remaining ATP is quantified using a luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity.[16]

Materials:

-

Recombinant target kinase

-

Kinase substrate (specific peptide or protein)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (at or near the Km for the kinase)

-

Test indazole compound (serially diluted in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well microplates

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

-

Reaction Setup:

-

To the wells of a microplate, add the test compound dilutions. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

-

Add the kinase enzyme, diluted in assay buffer, to all wells except the negative control.

-

Incubate briefly (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.[18]

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the substrate and ATP to all wells.[18]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.

-

Incubate for 10-30 minutes at room temperature to stabilize the luminescent signal.[19]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background signal (negative control) from all measurements.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO vehicle).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[19]

-

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[20]

Objective: To determine the effect of an indazole compound on the metabolic activity and viability of a cell line.

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.[20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS)

-

Test indazole compound

-

MTT solution (5 mg/mL in sterile PBS)[20]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[22]

-

96-well, flat-bottom, tissue culture-treated plates

-

Spectrophotometer (microplate reader)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[23]

-

Compound Treatment:

-

Prepare serial dilutions of the indazole compound in a complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) wells.

-

Incubate the cells for a desired period (e.g., 48 or 72 hours).[23]

-

-

MTT Incubation:

-

After the treatment period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.[22]

-

-

Formazan Solubilization:

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

-

Drug Discovery and Development Workflow

The path from initial concept to a clinically viable drug candidate is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery of novel indazole-based therapeutics.

Caption: General workflow for indazole-based drug discovery. Max Width: 760px.

Conclusion

The indazole scaffold is a remarkably versatile and clinically validated core structure in modern drug discovery. Its ability to serve as a template for potent and selective inhibitors of key oncogenic targets, such as protein kinases and PARP enzymes, has led to the development of successful anticancer therapies. The continued exploration of structure-activity relationships, coupled with robust biochemical and cell-based screening methodologies, promises to further expand the therapeutic applications of novel indazole compounds in oncology and beyond.[3] This guide provides a foundational framework for professionals engaged in the research and development of this important class of molecules.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. benchchem.com [benchchem.com]

- 18. In vitro kinase assay [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Discovery, Synthesis, and Role in PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-1H-indazole-6-carboxylic acid has emerged as a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 4-chloro-1H-indazole-6-carboxylic acid. It details the synthetic pathways leading to this crucial intermediate, presents quantitative data on the biological activity of its derivatives, and elucidates its role in the context of PARP inhibition and cancer therapy. Detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to support researchers in their drug discovery and development endeavors.

Introduction: The Rise of Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of indazole have been successfully developed as anti-inflammatory, antibacterial, anti-HIV, and anticancer agents.[2] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets.[2] Marketed drugs such as the antiemetic Granisetron and the non-steroidal anti-inflammatory agent Benzydamine feature the indazole core, highlighting its therapeutic importance.[1] In recent years, the focus on indazole derivatives as kinase inhibitors has intensified, leading to the development of targeted cancer therapies like Niraparib and Pazopanib.[3]

4-chloro-1H-indazole-6-carboxylic acid (CAS No. 885523-25-1) has garnered significant attention as a crucial intermediate in the synthesis of Niraparib, a potent inhibitor of PARP-1 and PARP-2 enzymes.[2][4] This guide delves into the specifics of this important molecule, from its synthesis to its role in a clinically approved anticancer drug.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-1H-indazole-6-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 885523-25-1 | PubChem[1] |

| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |

| Molecular Weight | 196.59 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | PubChem[1] |

Synthesis and Discovery

While a singular discovery paper for 4-chloro-1H-indazole-6-carboxylic acid is not readily apparent, its synthesis is documented within the patent literature for the production of Niraparib. The synthetic route generally involves the construction of the indazole core followed by modification of the substituents. A plausible and referenced synthetic pathway is detailed below, starting from a substituted aniline.

Synthesis of the Precursor: 4-chloro-1H-indazole

A common precursor to the target molecule is 4-chloro-1H-indazole. A detailed experimental protocol for its synthesis has been reported.[5]

Experimental Protocol: Synthesis of 4-chloro-1H-indazole [5]

-